molecular formula C15H13ClN4OS B2469340 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1428090-17-8

1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2469340
CAS RN: 1428090-17-8
M. Wt: 332.81
InChI Key: FHQQLNRGDBAKDJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide involves its ability to bind to the active site of enzymes such as GSK-3β, thereby inhibiting their activity. This leads to a decrease in the phosphorylation of downstream targets, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide have been extensively studied. It has been shown to have an effect on various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been linked to the regulation of glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide in lab experiments include its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their function. However, its limitations include its potential toxicity and the need for further studies to determine its safety in vivo.

Future Directions

There are several future directions for the study of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide. These include further studies to determine its safety and efficacy in vivo, the development of new derivatives with improved properties, and the exploration of its potential applications in the treatment of various diseases. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-chlorobenzonitrile with 3-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-11-3-1-2-4-13(11)20-7-5-12(19-20)14(21)18-15(9-17)6-8-22-10-15/h1-5,7H,6,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQQLNRGDBAKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-pyrazole-3-carboxamide

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